molecular formula C10H9N3 B189519 6-Phenylpyrimidin-4-amine CAS No. 3435-29-8

6-Phenylpyrimidin-4-amine

Cat. No. B189519
CAS RN: 3435-29-8
M. Wt: 171.2 g/mol
InChI Key: NYXYYBHDSNBGOS-UHFFFAOYSA-N
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Description

6-Phenylpyrimidin-4-amine is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

There are several methods for the synthesis of pyrimidines. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .


Molecular Structure Analysis

Molecular modeling studies of 40 pyrimidine-4,6-diamine-based compounds by integrating docking, molecular dynamics, and three-dimensional structure–activity relationship (3D-QSAR) have been conducted . Molecular docking showed that K644, C694, F691, E692, N701, D829, and F830 are critical residues for the binding of ligands at the hydrophobic active site .


Chemical Reactions Analysis

A novel series of eleven 4- (4- (1 H -imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3- [4- (1 H -imidazol-1-yl) phenyl]prop-2-en-1-ones and evaluated for phosphodiesterase (PDE) inhibition and antimicrobial activities .


Physical And Chemical Properties Analysis

The physical properties of compounds are no less important than chemical composition as results obtained from authentic measurement data are able to provide detailed information about the compound . Several techniques have been used for years for this purpose but most of them are destructive in nature .

Scientific Research Applications

Anti-inflammatory Activities

  • Scientific Field: Pharmacology
  • Summary of Application: Pyrimidines, including 6-Phenylpyrimidin-4-amine, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Methods of Application: Numerous methods for the synthesis of pyrimidines are described in the literature . The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted.
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed structure-activity relationships (SARs) of numerous pyrimidines have been discussed .

Inhibition of Aurora Kinase A

  • Scientific Field: Cancer Research
  • Summary of Application: Certain 4,6-diarylpyrimidin-2-amine derivatives, which include 6-Phenylpyrimidin-4-amine, show anticancer properties . Specifically, they have been found to inhibit Aurora kinase A (AURKA), a protein that plays a key role in cell division .
  • Methods of Application: The compounds were synthesized and their biological activities were determined by flow cytometry for cell cycle analysis and by immunoblot analysis for the detection of AURKA activity .
  • Results or Outcomes: One of the derivatives was found to inhibit AURKA activity and reduce phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells . This derivative caused the accumulation of the G2/M phase of the cell cycle and triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .

Electrochemical Synthesis of Functionalized Arylpyrimidines

  • Scientific Field: Organic Chemistry
  • Summary of Application: An electrochemical method has been developed for the synthesis of functionalized arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides . This method allows the formation of coupling products in moderate to high yields .
  • Methods of Application: The process employs a sacrificial iron anode in conjunction with a nickel (II) catalyst . The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted.
  • Results or Outcomes: A range of novel 4-amino-6-arylpyrimidines has been prepared under mild conditions .

Anticancer Properties

  • Scientific Field: Cancer Research
  • Methods of Application: To develop potent anticancer chemotherapeutic agents, 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety were designed and synthesized . Biological activities were determined by flow cytometry for cell cycle analysis and by immunoblot analysis for the detection of Aurora kinase A (AURKA) activity .
  • Results or Outcomes: Derivative 12 inhibited AURKA activity and reduced phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells . Derivative 12 caused the accumulation of the G2/M phase of the cell cycle and triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .

Electrochemical Synthesis of Functionalized Arylpyrimidines

  • Scientific Field: Organic Chemistry
  • Summary of Application: An electrochemical method has been developed for the synthesis of functionalized arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides . This method allows the formation of coupling products in moderate to high yields .
  • Methods of Application: The process employs a sacrificial iron anode in conjunction with a nickel (II) catalyst . The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted.
  • Results or Outcomes: A range of novel 4-amino-6-arylpyrimidines has been prepared under mild conditions by an electrochemical reductive cross-coupling between 4-amino-6-chloro-pyrimidines and functionalized aryl halides .

Anticancer Properties

  • Scientific Field: Cancer Research
  • Methods of Application: To develop potent anticancer chemotherapeutic agents, 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety were designed and synthesized . Biological activities were determined by flow cytometry for cell cycle analysis and by immunoblot analysis for the detection of Aurora kinase A (AURKA) activity .
  • Results or Outcomes: Derivative 12 inhibited AURKA activity and reduced phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells . Derivative 12 caused the accumulation of the G2/M phase of the cell cycle and triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .

Safety And Hazards

The safety data sheet for 6-Chloro-N-pentylpyrimidin-4-amine, a related compound, indicates that it has Hazard Statements H302 - H318 and Precautionary Statements P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310 . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 .

properties

IUPAC Name

6-phenylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXYYBHDSNBGOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355799
Record name 6-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylpyrimidin-4-amine

CAS RN

3435-29-8
Record name 6-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenylpyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6-chloropyrimidin-4-amine (0.32 g, 2.5 mmol), phenylboronic acid (0.38 g, 3.13 mmol), saturated aqueous sodium carbonate (0.80 g, 7.50 mmol) and bis(triphenylphosphine)palladium(II) chloride (0.035 g, 0.05 mmol) were suspended in a mixture of dimethoxyethane (15 mL)/ethanol (2 mL)/water (2 mL). The mixture was heated in the microwave at 125° C. for 20 min then concentrated in vacuo. The residue was purified by column chromatography (10-60% ethyl acetate/hexanes) to afford 6-phenylpyrimidin-4-amine (167 mg, 0.98 mmol, 39% yield) as an off-white solid. MS (LC/MS) R.T.=0.99; [M+H]+=172.23.
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.035 g
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
H Xie, B Gong, X Zhong, H Cui, J Xiang - Chemistry of Heterocyclic …, 2016 - Springer
Simple aromatic substituents in the substrate molecule, including pyrimidine, pyridine, and benzene rings, directly facilitated the intramolecular cycloaddition of azomethine ylide to …
Number of citations: 4 link.springer.com
T Lu, H Lu, Z Duan, J Wang, J Han, S Xiao… - Journal of Medicinal …, 2021 - ACS Publications
The dysfunctional bromodomain PHD finger transcription factor (BPTF) exerts a pivotal influence in the occurrence and development of many human diseases, particularly cancers. …
Number of citations: 9 pubs.acs.org
A Dolšak, K Mrgole, M Sova - Catalysts, 2021 - mdpi.com
Suzuki coupling reaction has been often used for the preparation of a diverse set of substituted pyrimidines. In this study, the Suzuki coupling of 2,4-dichloropyrimidines with aryl and …
Number of citations: 3 www.mdpi.com
J Xu, H Li, X Wang, J Huang, S Li, C Liu, R Dong… - European Journal of …, 2020 - Elsevier
Specific inhibition of CDK9 is considered a promising strategy for developing effective anticancer therapeutics. However, most of the reported CDK9 inhibitors are still at an early stage …
Number of citations: 33 www.sciencedirect.com
N Brindani, LM Vuong, IM Acquistapace… - Journal of Medicinal …, 2023 - ACS Publications
CDC42 GTPases (RHOJ, CDC42, and RHOQ) are overexpressed in multiple tumor types and activate pathways critical for tumor growth, angiogenesis, and metastasis. Recently, we …
Number of citations: 1 pubs.acs.org
S Jahid, JA Ortega, LM Vuong, IM Acquistapace… - Cell reports, 2022 - cell.com
CDC42 family GTPases (RHOJ, RHOQ, CDC42) are upregulated but rarely mutated in cancer and control both the ability of tumor cells to invade surrounding tissues and the ability of …
Number of citations: 6 www.cell.com
S Sengmany, EL Gall, E Léonel - Molecules, 2011 - mdpi.com
A range of novel 4-amino-6-arylpyrimidines has been prepared under mild conditions by an electrochemical reductive cross-coupling between 4-amino-6-chloro-pyrimidines and …
Number of citations: 18 www.mdpi.com

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